2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, an imidazole ring, and a thioacetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Imidazole Ring: The imidazole ring is often synthesized by the condensation of glyoxal with ammonia and an aldehyde.
Coupling of the Rings: The pyrazole and imidazole rings are then coupled through a methylene bridge.
Introduction of the Thioacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other compounds containing pyrazole and imidazole rings, such as:
Uniqueness
- Structural Features : The unique combination of pyrazole, imidazole, and thioacetamide groups.
- Biological Activity : Potentially distinct biological activities due to its unique structure.
Properties
Molecular Formula |
C15H21N5O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H21N5O2S/c1-9(2)6-20-14(22)12(17-15(20)23-8-13(16)21)5-11-7-19(4)18-10(11)3/h5,7,9H,6,8H2,1-4H3,(H2,16,21)/b12-5+ |
InChI Key |
YOUZSMOMAFGZGL-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=N2)SCC(=O)N)CC(C)C)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=N2)SCC(=O)N)CC(C)C)C |
Origin of Product |
United States |
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